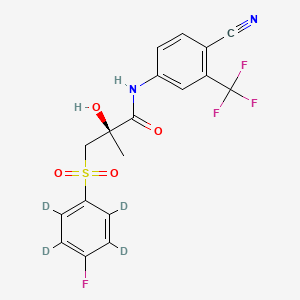
(R)-Bicalutamide-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically include the compound’s systematic name, its molecular formula, and its structure. It might also include information on its source or method of synthesis.
Synthesis Analysis
This involves a detailed look at the methods used to synthesize the compound. It could include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques used could include X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability. It could also include its spectral properties, such as its UV/Vis, IR, NMR, and mass spectra.Aplicaciones Científicas De Investigación
Bicalutamide in Prostate Cancer Treatment
Bicalutamide functions as an androgen receptor antagonist, inhibiting androgen-regulated prostate cell growth and function, which leads to apoptosis and suppression of prostate cancer growth. It is administered orally and is used in men with locally advanced nonmetastatic prostate cancer as immediate therapy, either as an adjuvant to other treatments or as monotherapy as an alternative to surgical or medical castration. Studies have shown that Bicalutamide, particularly when combined with standard care or radiation therapy, offers significant disease-free survival benefits over standard care alone and is generally well tolerated by patients (Wellington & Keam, 2006; Kolvenbag & Blackledge, 1996).
Comparative Efficacy and Tolerability
Research comparing Bicalutamide with other hormonal therapies for prostate cancer, including castration and other antiandrogens, indicates that Bicalutamide may offer comparable survival outcomes with a better quality of life, particularly in terms of sexual interest and physical capacity. The tolerability profile and the impact on health-related quality of life scores make Bicalutamide a viable alternative in men who prioritize maintaining an active lifestyle (Gillatt, 2006).
Application in Breast Cancer Research
Beyond prostate cancer, Bicalutamide's androgen receptor antagonism has been explored in the context of breast cancer. The expression of androgen receptors in breast cancer cells and the efficacy of Bicalutamide in certain patient populations suggest potential avenues for therapy, especially in cases where conventional hormonal therapies are ineffective (Aleksieienko & Lalkin, 2019).
Neuroendocrine Differentiation in Prostate Adenocarcinoma
Bicalutamide's impact on neuroendocrine differentiation in prostate adenocarcinoma represents another area of research interest. This differentiation plays a role in the progression to androgen-independent growth of prostate cancer, and Bicalutamide's effects on serum chromogranin A levels and neuroendocrine cell activity offer insights into potential therapeutic strategies (Sciarra et al., 2006).
Safety And Hazards
This would involve studying the compound’s toxicity, its potential for causing an allergic reaction, and its environmental impact. It could also include information on safe handling and disposal procedures.
Direcciones Futuras
This would involve a discussion of areas for future research. This could include potential applications of the compound, unanswered questions about its properties or mechanism of action, and ways in which its synthesis could be improved.
I hope this general approach is helpful. If you have more specific questions about any of these aspects, feel free to ask!
Propiedades
IUPAC Name |
(2R)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/t17-/m0/s1/i3D,4D,6D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJPYSCBVHEWIU-FTFUYGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1F)[2H])[2H])S(=O)(=O)C[C@@](C)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F4N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Bicalutamide-d4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

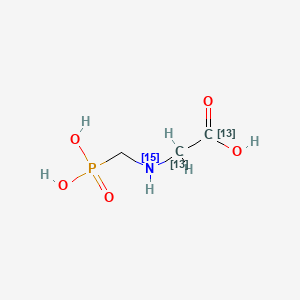

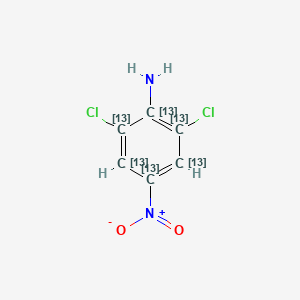
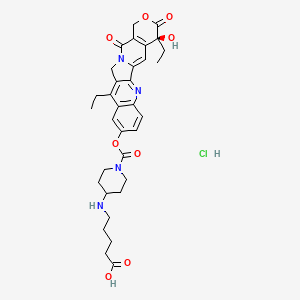

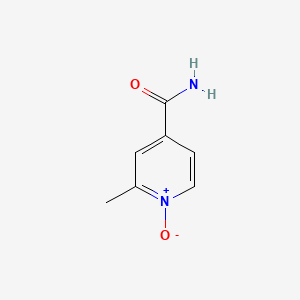
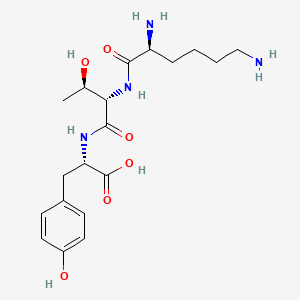
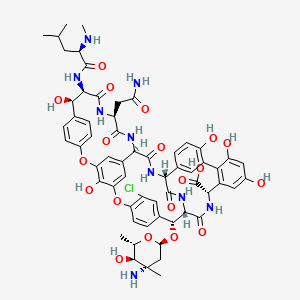
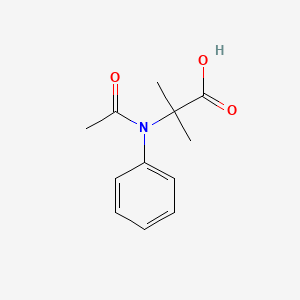
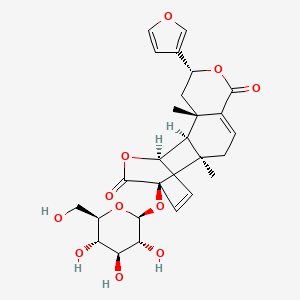
![4-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B564308.png)